
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide is a chemical compound that features a brominated pyridine ring and a methoxy-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of 3-(4-methoxyphenyl)propanamide: This intermediate is synthesized by reacting 4-methoxybenzaldehyde with nitromethane in the presence of a base, followed by reduction and subsequent acylation.
Coupling Reaction: The final step involves coupling the brominated pyridine with the 3-(4-methoxyphenyl)propanamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The brominated pyridine ring and methoxyphenyl group allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-chloro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide
- N-(5-fluoro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide
- N-(5-iodo-2-pyridinyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the methoxy group on the phenyl ring can affect the compound’s solubility and overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C15H15BrN2O2 |
|---|---|
Peso molecular |
335.2g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-13-6-2-11(3-7-13)4-9-15(19)18-14-8-5-12(16)10-17-14/h2-3,5-8,10H,4,9H2,1H3,(H,17,18,19) |
Clave InChI |
OPIXWLKHBKACPP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC=C(C=C2)Br |
SMILES canónico |
COC1=CC=C(C=C1)CCC(=O)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



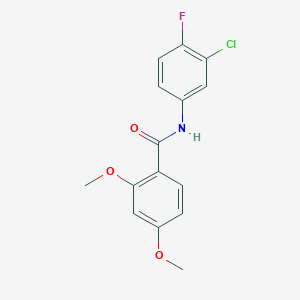



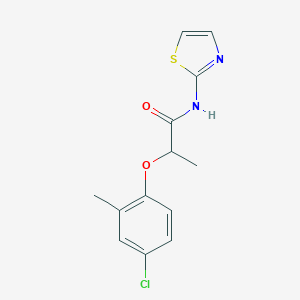
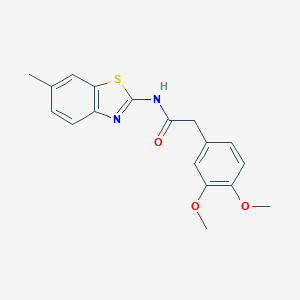

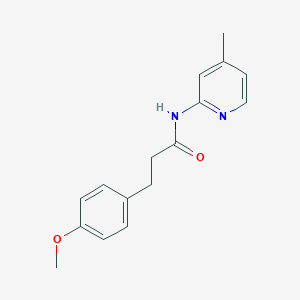
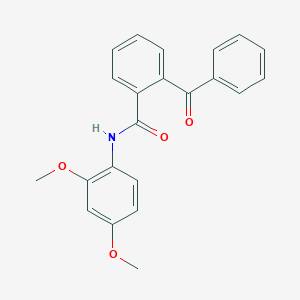


![4-fluoro-N-(5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylphenyl)benzenesulfonamide](/img/structure/B501453.png)

